molecular formula C8H6IN3O2 B15230467 Methyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate

Methyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate

Cat. No.: B15230467
M. Wt: 303.06 g/mol
InChI Key: PXIGYLDELFZJDK-UHFFFAOYSA-N
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Description

Methyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The presence of an iodine atom at the 3-position and a carboxylate ester group at the 5-position of the pyrazole ring makes this compound unique and of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-iodopyridine-2-carboxylic acid with hydrazine to form the pyrazole ring, followed by esterification to introduce the methyl carboxylate group . The reaction conditions often require the use of a strong acid or base as a catalyst and may involve heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield a 3-azido derivative, while coupling reactions can produce various biaryl compounds.

Scientific Research Applications

Methyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and the carboxylate group can influence its binding affinity and specificity. The exact pathways involved can vary and are subject to ongoing research.

Comparison with Similar Compounds

Methyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate can be compared with other pyrazolopyridine derivatives, such as:

  • Methyl 3-chloro-1H-pyrazolo[3,4-c]pyridine-5-carboxylate
  • Methyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate
  • Methyl 3-fluoro-1H-pyrazolo[3,4-c]pyridine-5-carboxylate

These compounds share a similar core structure but differ in the halogen substituent at the 3-position. The presence of different halogens can affect their reactivity, biological activity, and physical properties, making each compound unique in its own right.

Properties

Molecular Formula

C8H6IN3O2

Molecular Weight

303.06 g/mol

IUPAC Name

methyl 3-iodo-2H-pyrazolo[3,4-c]pyridine-5-carboxylate

InChI

InChI=1S/C8H6IN3O2/c1-14-8(13)5-2-4-6(3-10-5)11-12-7(4)9/h2-3H,1H3,(H,11,12)

InChI Key

PXIGYLDELFZJDK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(NN=C2C=N1)I

Origin of Product

United States

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